(6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone
Overview
Description
(6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a methoxyphenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone typically involves the reaction of 6-chloropyridine-3-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: (6-Chloropyridin-3-yl)(4-carboxyphenyl)methanone.
Reduction: (6-Chloropyridin-3-yl)(4-methoxyphenyl)methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of (6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, disrupting their normal function. The presence of the chlorine atom and the methoxy group may enhance its binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
(6-Chloropyridin-3-yl)-cyclopropyl-methanone: Similar structure but with a cyclopropyl group instead of a methoxyphenyl group.
(6-Chloropyridin-3-yl)-trimethylsilane: Contains a trimethylsilyl group instead of a methoxyphenyl group.
Uniqueness
(6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone is unique due to the presence of both a chlorine atom on the pyridine ring and a methoxyphenyl group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(4-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-17-11-5-2-9(3-6-11)13(16)10-4-7-12(14)15-8-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYQMYYGQDVIKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465145 | |
Record name | Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122601-82-5 | |
Record name | Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.